2,2,6-Trimethylhepta-4,6-dienoic acid
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Overview
Description
2,2,6-Trimethylhepta-4,6-dienoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a carboxylic acid group and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylhepta-4,6-dienoic acid typically involves the use of starting materials such as isoprene and acetic acid derivatives. One common synthetic route includes the following steps:
Aldol Condensation: Isoprene undergoes aldol condensation with acetaldehyde to form an intermediate compound.
Dehydration: The intermediate compound is then dehydrated to form a diene structure.
Carboxylation: The diene is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes are often used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylhepta-4,6-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Esters or amides.
Scientific Research Applications
2,2,6-Trimethylhepta-4,6-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,6-Trimethylhepta-4,6-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethylheptanoic acid: Similar structure but lacks the double bonds.
2,2,6,6-Tetramethylheptanoic acid: Contains additional methyl groups, altering its reactivity.
ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid): A non-proteinogenic amino acid with a similar diene structure.
Uniqueness
2,2,6-Trimethylhepta-4,6-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
115797-73-4 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2,6-trimethylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-5-7-10(3,4)9(11)12/h5-6H,1,7H2,2-4H3,(H,11,12) |
InChI Key |
UVZCLZXMURIVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCC(C)(C)C(=O)O |
Origin of Product |
United States |
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